molecular formula C20H19NO3 B13077545 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid

Cat. No.: B13077545
M. Wt: 321.4 g/mol
InChI Key: FRUQDJUTGYPGNX-UHFFFAOYSA-N
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Description

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid is a synthetic organic compound with the molecular formula C20H19NO3 and a molecular weight of 321.38 g/mol . This compound is characterized by the presence of a morpholinomethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an ethynyl linkage. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is employed in the development of fluorescent probes and sensors for detecting various biological molecules.

    Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the ethynyl and benzoic acid moieties can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-((4-(Morpholinomethyl)phenyl)ethynyl)phenol: Similar structure but with a phenol group instead of benzoic acid.

    4-((4-(Morpholinomethyl)phenyl)ethynyl)aniline: Contains an aniline group instead of benzoic acid.

    4-((4-(Morpholinomethyl)phenyl)ethynyl)benzaldehyde: Features a benzaldehyde group instead of benzoic acid.

Uniqueness

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid is unique due to its combination of a morpholinomethyl group, an ethynyl linkage, and a benzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-20(23)19-9-7-17(8-10-19)2-1-16-3-5-18(6-4-16)15-21-11-13-24-14-12-21/h3-10H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUQDJUTGYPGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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